molecular formula C20H19F3N4OS2 B12116029 Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- CAS No. 875163-68-1

Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-

Cat. No.: B12116029
CAS No.: 875163-68-1
M. Wt: 452.5 g/mol
InChI Key: PXNXCNIRZSEQGK-UHFFFAOYSA-N
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Description

Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- is a complex organic compound that features a benzothiazole and quinazoline moiety. This compound is of interest due to its potential biological and pharmacological activities, which make it a valuable subject of study in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .

Properties

CAS No.

875163-68-1

Molecular Formula

C20H19F3N4OS2

Molecular Weight

452.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]butanamide

InChI

InChI=1S/C20H19F3N4OS2/c21-20(22,23)17-12-6-1-2-7-13(12)24-18(27-17)29-11-5-10-16(28)26-19-25-14-8-3-4-9-15(14)30-19/h3-4,8-9H,1-2,5-7,10-11H2,(H,25,26,28)

InChI Key

PXNXCNIRZSEQGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCCCC(=O)NC3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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